molecular formula C14H13Cl3N2O3 B2819842 6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 478040-21-0

6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No.: B2819842
CAS No.: 478040-21-0
M. Wt: 363.62
InChI Key: LJSZSQVPHABSGJ-UHFFFAOYSA-N
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Description

Evolution of Hydrazine-Based Structural Motifs in Chemistry

The exploration of hydrazine derivatives began in the 19th century with foundational work by chemists such as August Wilhelm von Hofmann, who synthesized hydrazobenzene in 1863. Emil Fischer’s 1877 synthesis of phenylhydrazine marked a pivotal moment, enabling the systematic study of carbonyl group reactions and the development of antipyretic agents like antipyrine. Early applications focused on pharmaceuticals, as seen in the tuberculostatic isoniazid and the antidepressant iproniazid.

Hydrazine’s dual functionality as a weak base and reducing agent facilitated its use in coordination chemistry and catalysis. The discovery of hydrazones—formed via condensation between hydrazines and carbonyl compounds—expanded synthetic possibilities, particularly in heterocyclic chemistry. Modern advancements, such as engineered imine reductases for enantioselective hydrazone reduction, demonstrate the continued relevance of hydrazine motifs in asymmetric synthesis.

Significance of Carboxylic Acid-Hydrazine Conjugates in Research

Carboxylic acid-hydrazine conjugates bridge reactive hydrazine groups with carboxylate functionalities, enabling applications in materials science and drug design. The hydrazone linkage, characterized by its dynamic covalent chemistry, allows for pH-responsive molecular assemblies. For example, helicity-encoded strands incorporating hydrazone-pyrimidine (hyz-pym) subunits exhibit programmable folding into helical structures, with applications in supramolecular chemistry.

Continuous flow synthesis methods have revolutionized the production of acid hydrazides, offering scalability and efficiency. A 2023 study demonstrated the synthesis of azelaic dihydrazide at 22 g/h with 86% yield, underscoring industrial potential. Kinetic studies reveal that neighboring acid/base groups accelerate hydrazone formation, achieving rate constants of 2–20 M⁻¹s⁻¹ at physiological pH. These findings highlight the versatility of carboxylic acid-hydrazine conjugates in both synthetic and biological contexts.

Development Timeline of Trichlorophenylhydrazine Derivatives

The synthesis of 2,4,6-trichlorophenylhydrazine derivatives emerged from efforts to optimize aromatic chlorination and diazotization processes. Early methods involved chlorinating aniline to 2,4,6-trichloroaniline, followed by diazotization and reduction with alkali sulfites. However, these pathways generated polychlorinated biphenyls and inorganic salts, necessitating environmentally safer approaches.

A patented innovation in the 1980s introduced dicarboxylic anhydrides as intermediates, streamlining the production of N-anilino dicarboximides and N-phenylazinediones. This method reduced byproduct formation and improved yields, enabling large-scale applications. The trichlorophenyl group’s electron-withdrawing properties enhance stability in hydrazine derivatives, making it a critical component in agrochemicals and coordination complexes.

Historical Applications of Cyclohexene Carboxylic Acid Structures

Cyclohexene carboxylic acid derivatives have been integral to the design of conformationally constrained molecules. Their non-planar cyclohexene rings impose steric hindrance, directing regioselective reactions. In helicity-encoded strands, cyclohexene units promote helical folding by enforcing torsional strain, as demonstrated in X-ray crystallographic studies of hyz-pym sequences.

The conjugation of cyclohexene carboxylic acids with hydrazine groups amplifies their utility in metal-organic frameworks (MOFs). For instance, tridentate ligands featuring cyclohexene-carboxylate-hydrazine motifs form stable complexes with transition metals, enabling catalytic applications. These structural features also enhance solubility in organic solvents, addressing challenges in polymer chemistry.

Interdisciplinary Research Positioning

The compound 6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid sits at the intersection of multiple disciplines:

  • Organic Synthesis : Engineered imine reductases enable asymmetric hydrazone reduction, critical for pharmaceutical intermediates.
  • Materials Science : Hydrazine-carboxylic acid conjugates serve as dynamic linkers in self-healing polymers.
  • Medicinal Chemistry : Trichlorophenyl groups enhance bioactivity in antimicrobial agents.
  • Catalysis : Cyclohexene carboxylate ligands stabilize palladium complexes for cross-coupling reactions.

This interdisciplinary synergy drives innovation in molecular design, exemplified by the target compound’s potential in targeted drug delivery and catalytic systems.

Table 1: Key Advancements in Hydrazine-Carboxylic Acid Chemistry

Era Development Impact
19th Century Synthesis of phenylhydrazine (Emil Fischer) Enabled carbohydrate analysis and antipyretic drug development.
Mid-20th Discovery of hydrazine’s coordination chemistry Advanced catalysis and MOF design.
21st Century Continuous flow synthesis of acid hydrazides Scalable production of hydrazine pharmaceuticals.
2020s Engineered imine reductases for enantioselective hydrazone reduction Greener synthesis of chiral hydrazines.

Properties

IUPAC Name

6-[(2,4,6-trichloroanilino)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl3N2O3/c15-7-5-10(16)12(11(17)6-7)18-19-13(20)8-3-1-2-4-9(8)14(21)22/h1-2,5-6,8-9,18H,3-4H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSZSQVPHABSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid typically involves the reaction of 2,4,6-trichlorophenylhydrazine with a cyclohexene derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid exhibit promising anticancer properties. A study published in Organic Process Research & Development highlighted the synthesis of hydrazides from carboxylic acids and their evaluation against various cancer cell lines. The hydrazine moiety is often associated with enhanced biological activity due to its ability to interact with cellular targets effectively .

Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Compounds containing hydrazine derivatives have been shown to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Environmental Science

Contaminant Identification
The compound can be utilized in environmental monitoring to identify contaminants in paper and board materials. A thesis focused on the chemical identification of contaminants employed techniques like gas chromatography and liquid chromatography coupled with mass spectrometry to analyze fractions from environmental samples. The study underscored the importance of identifying compounds with potential adverse health effects, where similar compounds were screened for toxicological responses .

Material Science

Polymer Development
The unique chemical structure of This compound allows for its incorporation into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers used in various applications, including coatings and adhesives.

Case Study 1: Anticancer Research

In a recent study focusing on hydrazine derivatives, researchers synthesized a series of compounds based on the hydrazino framework. The investigation revealed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that This compound could be a candidate for further development as an anticancer agent.

Case Study 2: Environmental Monitoring

A comprehensive analysis of paper products identified several contaminants using advanced chromatographic techniques. The study highlighted the role of hydrazine derivatives in contaminant identification and their potential health impacts. This underscores the relevance of This compound in environmental assessments and safety evaluations.

Mechanism of Action

The mechanism of action of 6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and receptors, leading to various biological effects. The hydrazino group may also play a role in the compound’s activity by forming reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs that share the cyclohexene-1-carboxylic acid core but differ in substituents, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/R Group Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid (Target) 2,4,6-Trichlorophenylhydrazino carbonyl C₁₄H₁₂Cl₃N₂O₃* 368.61* Hydrazine, trichlorophenyl, carboxylic acid High lipophilicity due to Cl substituents; potential steric hindrance
6-[(3-Chloro-4-methylphenyl)carbamoyl]-3-cyclohexene-1-carboxylic acid 3-Chloro-4-methylphenyl carbamoyl C₁₅H₁₆ClNO₃* 293.75* Carbamoyl, chloroalkyl, carboxylic acid Moderate polarity; methyl group may enhance metabolic stability
6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid 4-Methylphenylsulfonyl hydrazino C₁₅H₁₈N₂O₅S 338.4 Sulfonyl, hydrazine, carboxylic acid Higher solubility due to sulfonyl group; discontinued commercial availability
6-([2-(2-Thienylcarbonyl)hydrazino]carbonyl)-3-cyclohexene-1-carboxylic acid 2-Thienylcarbonyl hydrazino C₁₃H₁₄N₂O₄S 294.33 Thiophene, hydrazine, carboxylic acid Heteroaromatic thienyl group may confer redox activity or metal-binding capacity
6-Carbamoylcyclohex-3-ene-1-carboxylic acid Carbamoyl C₈H₁₁NO₃ 169.18 Carbamoyl, carboxylic acid Simplified structure with low molecular weight; potential precursor for derivatization
6-[(4-Phenylpiperazino)carbonyl]-3-cyclohexene-1-carboxylic acid 4-Phenylpiperazino carbonyl C₁₈H₂₂N₂O₃ 314.40 Piperazine, aromatic, carboxylic acid Basic piperazine moiety could enhance bioavailability or CNS penetration

*Calculated based on structural similarity to analogs.

Key Observations:

Electronic and Steric Effects: The target compound’s 2,4,6-trichlorophenyl group introduces strong electron-withdrawing effects and steric bulk, which may reduce solubility compared to sulfonyl or carbamoyl analogs .

Solubility and Bioavailability: The sulfonyl hydrazino analog has higher polarity due to the sulfonyl group, improving aqueous solubility. In contrast, the target’s trichlorophenyl group likely increases lipophilicity, favoring membrane permeability but complicating formulation.

Synthetic and Commercial Accessibility: Several analogs (e.g., sulfonyl hydrazino , piperazino ) are commercially documented but listed as discontinued, suggesting synthetic challenges or niche applications.

Biological Activity

The compound 6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid (CAS Number: 478040-21-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C14H13Cl3N2O3
  • Molecular Weight : 363.624 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 487.2 ± 45.0 °C at 760 mmHg
  • Flash Point : 248.5 ± 28.7 °C

The synthesis of this compound typically involves the reaction between 2,4,6-trichlorophenylhydrazine and a cyclohexene derivative under controlled conditions. The resultant compound features a hydrazino group that may interact with various biological targets, potentially influencing enzyme activity or receptor interactions.

Common Reactions:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : May produce hydrazine derivatives.
  • Substitution : The trichlorophenyl group can participate in nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antiviral properties.

Antiviral Activity

Research indicates that derivatives of trichlorinated compounds exhibit antiviral properties against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). One study highlighted that certain analogues showed selective inhibition of HCMV with an IC50 value of 0.30 µM, demonstrating significant antiviral potential .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AntiviralSelective inhibition of HCMV with IC50 = 0.30 µM; no significant activity against HSV-1.
GenotoxicityNo evidence of mutagenic activity in bacterial reverse mutation assays; considered non-clastogenic.
Toxicological ProfileEvaluated for repeated dose toxicity; exposure levels below toxic thresholds.

Toxicological Considerations

Toxicological assessments have indicated that the compound does not present significant genotoxic risks. Studies utilizing the Ames test and chromosome aberration assays have shown no mutagenic or clastogenic effects at tested concentrations . This suggests a favorable safety profile for potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid, and what intermediates are critical?

While explicit protocols are not detailed in the literature, synthesis likely involves coupling 2,4,6-trichlorophenylhydrazine (CAS 5329-12-4) with a cyclohexene-carboxylic acid derivative. The hydrazine group reacts with carbonyl precursors (e.g., activated esters or acyl chlorides) under mild acidic or basic conditions . Key intermediates include 2,4,6-trichlorophenylhydrazine and 3-cyclohexene-1-carboxylic acid derivatives. Purity of intermediates is crucial, as residual chlorine or unreacted hydrazine may lead to side reactions.

Q. How is the molecular structure of this compound characterized, and what spectroscopic methods are most reliable?

Structural confirmation requires a combination of:

  • NMR : 1^1H and 13^13C NMR to identify the cyclohexene ring protons (δ 5.5–6.5 ppm), carboxylic acid protons (broad δ 10–12 ppm), and trichlorophenyl signals (δ 7.0–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C14_{14}H11_{11}Cl3_3N2_2O3_3) and isotopic patterns from chlorine atoms .
  • X-ray crystallography : For definitive confirmation of stereochemistry and hydrogen bonding between hydrazine and carbonyl groups .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

The compound is sparingly soluble in water due to its hydrophobic trichlorophenyl group but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (pH < 4) via carboxylate ion formation. Stability studies suggest degradation under prolonged UV exposure or alkaline conditions (pH > 9), forming 2,4,6-trichlorophenol as a byproduct .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing polychlorinated byproducts?

Yield optimization requires:

  • Temperature control : Reactions at 0–5°C reduce unwanted electrophilic substitution on the trichlorophenyl ring .
  • Catalysis : Use of coupling agents like EDC/HOBt to enhance hydrazine-carboxyl reactivity .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) removes chlorinated impurities. Monitor by TLC (Rf_f ~0.3 in 3:7 hexane:EtOAc) .

Q. What analytical strategies resolve contradictions in spectral data for this compound?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The hydrazine-carbonyl group may exhibit keto-enol tautomerism, causing variable proton shifts. Use deuterated solvents with controlled pH to stabilize one form .
  • Residual solvents : DMSO-d6_6 peaks (δ 2.5 ppm) can overlap with cyclohexene protons. Confirm purity via elemental analysis or GC-MS .

Q. How does the compound’s conformation influence its biological or catalytic activity?

Molecular docking studies suggest the trichlorophenyl group engages in hydrophobic interactions with protein pockets (e.g., enzyme active sites), while the carboxylic acid participates in hydrogen bonding. Conformational rigidity from the cyclohexene ring enhances binding specificity. Compare activity of cis/trans isomers (if applicable) using chiral HPLC .

Methodological Considerations

Q. What protocols are recommended for assessing environmental persistence or toxicity?

Follow OECD guidelines for:

  • Biodegradation : Aerobic soil metabolism tests (OECD 307) to quantify half-life.
  • Ecototoxicity : Daphnia magna acute toxicity assays (OECD 202) given the compound’s hydrophobicity .

Q. How can computational modeling predict reactivity or degradation pathways?

Use density functional theory (DFT) to model:

  • Electrophilic susceptibility : Chlorine atoms on the phenyl ring activate specific positions for nucleophilic attack.
  • Hydrolysis pathways : Simulate pH-dependent cleavage of the hydrazine-carboxyl bond .

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